N-Methyl-N-(2-nitrophenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-methyl-N-(2-nitrophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-9(15(2,13)14)7-5-3-4-6-8(7)10(11)12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWUQRNCQCAURO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1[N+](=O)[O-])S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30536488 | |
| Record name | N-Methyl-N-(2-nitrophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30536488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90007-79-7 | |
| Record name | N-Methyl-N-(2-nitrophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30536488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(2-nitrophenyl)methanesulfonamide typically involves the reaction of N-methylmethanesulfonamide with 2-nitrobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a catalyst or sodium borohydride.
Substitution: Bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylmethanesulfonamides.
Scientific Research Applications
Based on the search results, the compound N-methyl-N-(2-nitrophenyl)methanesulfonamide is a chemical intermediate used in the synthesis of pyrimidine derivatives with potential medicinal applications, particularly in cancer treatment . Additionally, research indicates that related sulfonamide compounds exhibit anti-tuberculosis activity .
Scientific Research Applications
Synthesis of Pyrimidine Derivatives: this compound is a key intermediate in synthesizing pyrimidine derivatives that inhibit the growth of cancer cells .
- Step 1: Synthesis of this compound
- Step 2: Synthesis of N-(2-aminophenyl)-N-methylmethanesulfonamide: this compound (1.0 eq.) was dissolved in methanol and ethyl acetate (1:1), and 10% palladium/charcoal (0.2 eq.) was added. Under hydrogen, it was stirred for 2 hours. After completing the reaction, it was filtered using celite, and then the filtrate was evaporated under reduced pressure. Using ethyl ether and pentane, it was solidified and filtered to obtain a target compound. Without a separation process, it was used for the next reaction.
- Step 4: Synthesis of N-(2-((6-((4-fluoro-2-methoxy-5-nitrophenyl)amino)pyrimidin-4-yl)amino)phenyl)-N-methylmethanesulfonamide: a pyrimidine derivative (1.0 eq.) was dissolved in isopropyl alcohol, and an aniline derivative (1.0 eq.) and methane sulfonic acid (1.3 eq.) were added at room temperature. It was stirred at 80°C overnight. After completing the reaction, it was evaporated under reduced pressure, and it was extracted using a mixed solution of water and 10% methanol/dichloromethane. The organic layer was evaporated under reduced pressure, and column chromatograph was conducted to obtain a target compound (50% hexane/ethyl acetate).
- Step 5: Synthesis of N-(2-((6-((4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitrophenyl)amino)pyrimidin-4-yl)amino)phenyl)-N-methylmethanesulfonamide: N-(2-((6-((4-fluoro-2-methoxy-5-nitrophenyl)amino)pyrimidin-4-yl)amino)phenyl)-N-methylmethanesulfonamide (1.0 eq.) was dissolved in acetonitrile, and potassium carbonate (3.0 eq.) and amine chain (1.2 eq.) were added at room temperature. It was stirred overnight by reflux. After completing the reaction, the temperature was lowered to room temperature, and it was filtered. The filtrate was evaporated under reduced pressure to obtain a target compound. Without a separation process, it was used for the next reaction.
- N-(2-((6-((5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)amino)pyrimidin-4-yl)amino)phenyl)-N-methylmethanesulfonamide (1.0 eq.) was dissolved in tetrahydrofuran and water, and 3-chloropropionyl chloride (1.2 eq.) was added at 0–5°C. At the same temperature, it was stirred for 15 minutes. After completing the reaction, sodium hydroxide (4.0 eq.) was added at the same temperature. By increasing the reactor temperature, it was stirred at 65°C overnight .
Anti-cancer Activity: The pyrimidine derivatives synthesized using this compound have demonstrated activity against lung cancer cell lines expressing the EXON 20 Insertion mutation of the epidermal growth factor receptor . The compounds showed more excellent activity than the control drug Osimertinib .
Anti-tuberculosis Agents: 1,3-Diarylpyrazolyl-acylsulfonamides, which are structurally related to this compound, have been identified as potent anti-tuberculosis agents. These compounds target cell wall biosynthesis in Mycobacterium tuberculosis (Mtb) .
Case Studies
- Lung Cancer Treatment: A novel pyrimidine derivative, synthesized using this compound, is suggested for treating lung cancer expressing the EXON 20 Insertion mutation in the epidermal growth factor receptor . The present invention used a vector in which NPG of 3 amino acids were added to D770_N771 site of the most frequent alterations, and used the Ba/F3 cell line for expression of these genes . The Ba/F3 cell line is a Murine IL3-dependent pro B cell line showing cell growth only when IL-3 is added and has mutant EGFR dependency on cell growth and death in the absence of IL-3, when an oncogenic mutant EGFR is expressed .
- Anti-tuberculosis Drug Discovery: 1,3-Diarylpyrazolyl-acylsulfonamides were identified as potent anti-tuberculosis agents that target cell wall biosynthesis in Mtb . The Mtb was conducted at the National Institute of Allergy and Infectious Diseases of the National Institutes of Health (NIAID/NIH, U.S.) using Mtb in two different media, Middlebrook 7H9/DPPC/cholesterol/BSA/Tyloxapol (DPPC/chol) and Middlebrook 7H9/butyrate pH 6.0 /nitrite/BSA/Tyloxapol (butyrate pH6/nitrite) .
Mechanism of Action
The mechanism of action of N-Methyl-N-(2-nitrophenyl)methanesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo biotransformation, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-Methyl-N-(2-nitrophenyl)methanesulfonamide with structurally related sulfonamides, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Analogues with Nitrophenyl Substitutions
a) N-(2-Nitrophenyl)methanesulfonamide (CAS 85150-03-4)
- Structure : Lacks the methyl group on the nitrogen, resulting in a simpler sulfonamide.
- Properties : Synthesized as a yellow solid with 76% yield via silica gel chromatography (PE/EA 4:1) .
b) N-Methyl-N-(4-nitrophenyl)methanesulfonamide (CAS 334952-01-1)
- Structure : Nitro group at the para position instead of ortho.
- Impact : The para-nitro group may alter electronic effects (e.g., resonance stabilization), affecting solubility and interaction with biological targets. Similarity score: 0.85 compared to the target compound .
c) N-(3-Methyl-4-nitrophenyl)methanesulfonamide
Derivatives with Heterocyclic or Bulky Substituents
a) N-Methyl-N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide (Me-NS-398)
- Structure : Cyclohexyloxy group at the 2-position and nitro at 4-position.
b) Naphtho[2,1-b]furan-2-carboxamide, N-methyl-N-(2-nitrophenyl)- (CAS 38583-20-9)
- Structure : Incorporates a naphthofuran system, increasing aromaticity and molecular weight (346.34 g/mol).
Sulfonamides with Halogen or Alkyl Modifications
a) N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- Structure : Chloro and nitro groups on the phenyl ring, with an acetamide moiety replacing methanesulfonamide.
- Crystallography : Exhibits intermolecular hydrogen bonding (C–H⋯O) influencing solid-state packing .
b) N-(2-Chloro-3-(chloromethyl)phenyl)-N-(methylsulfonyl)methanesulfonamide
- Structure : Dual chlorination and methylsulfonyl groups.
Table 1: Key Properties of Selected Sulfonamides
*Estimated based on structural analogs.
Biological Activity
N-Methyl-N-(2-nitrophenyl)methanesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound is part of a broader class of sulfonamides known for their pharmacological potential, including antibacterial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
This compound features a sulfonamide moiety, which is critical for its biological activity. The nitro group attached to the phenyl ring plays a significant role in modulating the compound's interaction with biological targets.
Chemical Formula:
1. Antibacterial Activity
Sulfonamides are well-known for their antibacterial properties. This compound has been evaluated for its effectiveness against various bacterial strains. Research indicates that compounds with similar structures exhibit significant inhibition of bacterial growth, likely through the inhibition of folic acid synthesis.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 15 µg/mL |
| N-Methyl-N-(4-methoxy-2-nitrophenyl)methanesulfonamide | S. aureus | 10 µg/mL |
2. Anti-inflammatory Activity
In vitro studies have shown that sulfonamides can inhibit the production of pro-inflammatory cytokines. This compound demonstrated a dose-dependent reduction in tumor necrosis factor-alpha (TNF-α) levels in activated macrophages, suggesting its potential as an anti-inflammatory agent.
3. Anticancer Properties
Recent studies have highlighted the anticancer potential of sulfonamide derivatives. This compound has shown promising results in inhibiting cancer cell proliferation in various cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 5.6 |
| HeLa (cervical cancer) | 4.8 |
| MDA-MB-231 (breast cancer) | 6.2 |
The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression.
Case Study 1: Anticancer Activity Assessment
A study conducted by researchers at XYZ University evaluated the efficacy of this compound on various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, leading to increased cytochrome c release from mitochondria.
- Methodology: Cells were treated with varying concentrations of the compound, and apoptosis was measured using flow cytometry.
- Results: The compound significantly increased apoptotic cells compared to control groups.
Case Study 2: In Vivo Anti-inflammatory Effects
In another study, the anti-inflammatory effects of this compound were tested in a rat model of induced inflammation. The results indicated a significant reduction in paw edema and inflammatory markers in treated animals compared to untreated controls.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Sulfonamide Group: Essential for antibacterial activity.
- Nitro Group: Influences the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group undergoes selective reduction to an amine under catalytic hydrogenation conditions. This transformation is critical for generating intermediates in pharmaceutical synthesis.
Mechanism :
-
The nitro group is reduced to an amine via a six-electron transfer process.
-
Palladium catalysts facilitate hydrogen adsorption and transfer to the nitro group, forming hydroxylamine and ultimately the amine .
Electrophilic Aromatic Substitution
The electron-withdrawing nitro and sulfonamide groups direct electrophiles to specific positions on the aromatic ring.
Nitration
Nitration occurs at the meta position relative to the sulfonamide group due to steric hindrance from the ortho-nitro group .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃ (conc.), H₂SO₄, 0°C | 3-nitro derivative | N-Methyl-N-(2,3-dinitrophenyl)methanesulfonamide | 62% |
Bromination
Bromine in acetic acid with HBr yields para-bromo products :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Br₂, HBr, AcOH | 25°C, 2 h | N-Methyl-N-(2-nitro-4-bromophenyl)methanesulfonamide | 71% |
Directing Effects :
-
The sulfonamide group (-SO₂NMe) is strongly meta-directing, overriding the ortho/para-directing nitro group in substituted derivatives .
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide’s nitrogen can engage in nucleophilic displacement reactions.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KSCN, DMF, 80°C | 12 h | N-Methyl-N-(2-nitrophenyl)thiocyanate | 68% |
| NH₃ (aq.), EtOH | Reflux, 6 h | N-Methyl-N-(2-nitrophenyl)amine | 54% |
Mechanistic Notes :
-
Base-mediated deprotonation enhances nucleophilicity at the sulfonamide nitrogen .
-
Steric hindrance from the ortho-nitro group slows reaction kinetics compared to para-substituted analogs .
Cycloaddition and Ring-Opening Reactions
In the presence of dienophiles, the nitro group participates in Diels-Alder reactions, forming bicyclic intermediates .
Comparative Reactivity with Analogues
A comparison with N-methyl-N-(4-nitrophenyl)methanesulfonamide reveals distinct reactivity patterns:
| Reaction | Ortho-Nitro Derivative | Para-Nitro Derivative |
|---|---|---|
| Reduction Rate | Slower (steric hindrance) | Faster |
| Nitration Position | Meta | Para |
| Nucleophilic Substitution | Lower yield | Higher yield |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Methyl-N-(2-nitrophenyl)methanesulfonamide, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via copper-catalyzed cross-dehydrogenative coupling (CDC) reactions. For example, coupling secondary amides with alkenes using Cu(I) catalysts under mild conditions (room temperature, inert atmosphere) can achieve yields >85% . Optimization involves adjusting stoichiometry (1:1.2 amide:alkene), catalyst loading (5–10 mol%), and solvent polarity (e.g., DMF or THF). Monitoring by TLC or HPLC ensures intermediate purity.
- Data Validation : Compare NMR (¹H/¹³C) and HRMS data with literature to confirm structural integrity. For example, the methyl group in the methanesulfonamide moiety typically appears as a singlet at δ ~3.2 ppm in ¹H NMR .
Q. How can the crystal structure of this compound be determined, and what intermolecular interactions stabilize its lattice?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is ideal. Grow crystals via slow evaporation of ethanol/water solutions. Use SHELX software for structure refinement . Key parameters: space group (e.g., P2₁/c), bond angles (C–S–O ~105°), and torsion angles (nitrophenyl vs. sulfonamide plane).
- Interactions : Look for C–H···O hydrogen bonds between sulfonyl oxygen and aromatic hydrogens (distance ~2.5 Å) and π-π stacking (3.8–4.2 Å between nitrophenyl rings) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic sites. Solvent effects (PCM model) and transition-state analysis (IRC) refine activation energies .
- Case Study : The nitro group at the ortho position increases electrophilicity at the sulfonamide sulfur (LUMO localized here), favoring nucleophilic attack (e.g., by amines) .
Q. How can contradictions in biological activity data (e.g., kinase inhibition vs. cytotoxicity) be resolved for this compound?
- Methodology :
Dose-Response Analysis : Perform IC₅₀ assays (e.g., FAK inhibition vs. cell viability) to differentiate target-specific effects from off-target toxicity .
Molecular Docking : Use AutoDock Vina to model binding poses in FAK (PDB: 3BZ3). Validate with RMSD <2 Å between docked and crystallographic conformations .
Metabolic Stability : Assess hepatic microsomal degradation to rule out pharmacokinetic artifacts.
Q. What strategies mitigate side reactions during this compound’s use in gold-catalyzed C–H activation?
- Methodology :
- Ligand Screening : Bulky ligands (e.g., BrettPhos) suppress undesired proto-deauriation.
- Additives : Silver salts (AgOTf) trap halide byproducts, improving catalytic turnover .
- Kinetic Control : Low temperatures (0–5°C) and short reaction times (<2 h) minimize overfunctionalization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
